molecular formula C14H8N2O4 B1300843 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid CAS No. 186384-46-3

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid

Cat. No.: B1300843
CAS No.: 186384-46-3
M. Wt: 268.22 g/mol
InChI Key: LNWAYWWOYHEHJX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1,3-dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid emerged from the broader historical evolution of isoindoline chemistry, which has its roots in the late nineteenth and early twentieth centuries when researchers first began exploring heterocyclic compounds containing fused benzene and pyrrole rings. The specific incorporation of pyridine substituents into the isoindoline framework represents a more contemporary advancement, reflecting the growing understanding of how heteroaromatic modifications can influence molecular properties and biological activities. The systematic study of dioxoisoindoline derivatives gained momentum in the latter half of the twentieth century as synthetic methodologies became more sophisticated and structure-activity relationships were better understood.

The compound's discovery can be traced to efforts aimed at developing novel heterocyclic scaffolds with enhanced pharmaceutical potential. Early synthetic approaches to isoindoline derivatives relied heavily on traditional cyclization reactions, but the incorporation of pyridine moieties required more specialized methodologies. The carboxylic acid functionality at the 5-position adds an additional layer of synthetic complexity while simultaneously providing opportunities for further chemical modification and biological interaction. Research groups have systematically explored various substitution patterns on the isoindoline core, with the pyridin-2-yl substitution at the 2-position representing one of the most extensively studied variants due to its favorable electronic properties and synthetic accessibility.

The historical development of this compound class has been significantly influenced by advances in computational chemistry and molecular modeling, which have enabled researchers to predict and optimize molecular properties before synthesis. This rational design approach has accelerated the discovery and development of new isoindoline derivatives, including this compound, by providing insights into structure-activity relationships and guiding synthetic efforts toward the most promising molecular targets.

Significance in Chemical Research

The significance of this compound in chemical research stems from its multifaceted utility as both a synthetic intermediate and a biologically active compound. Recent theoretical studies have demonstrated the potential of dioxoisoindoline derivatives as anticonvulsant agents, with computational modeling indicating favorable binding affinities to key neurological targets. These investigations employed density functional theory calculations to analyze energy levels and electronic properties, revealing that compounds in this class exhibit molecular characteristics consistent with pharmaceutical relevance. The research has shown that these derivatives satisfy Lipinski's rule of five criteria, with appropriate molecular mass, lipophilicity parameters, and hydrogen bonding capabilities that suggest good drug-like properties.

The compound has also gained attention in the field of enzyme inhibition research, particularly in studies focusing on heparanase inhibitors. Investigations into 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have revealed potent inhibitory activity against heparanase, with some compounds displaying inhibitory concentrations in the 200-500 nanomolar range. These findings have significant implications for cancer research, as heparanase plays a crucial role in tumor metastasis and angiogenesis. The high selectivity of these compounds, showing over 100-fold preference for heparanase over human beta-glucuronidase, demonstrates the potential for developing targeted therapeutic agents with minimal off-target effects.

Furthermore, the compound's structural features make it an excellent platform for exploring novel synthetic methodologies. Recent work has described innovative approaches to constructing fused multifunctionalized isoindole-1,3-diones through hexadehydro-Diels-Alder domino reactions. These methods enable the formation of multiple carbon-carbon bonds and carbon-oxygen bonds in a single synthetic operation, demonstrating the utility of isoindoline scaffolds in developing efficient synthetic strategies. The versatility of these synthetic approaches has enabled researchers to access diverse structural variants with varying electronic and steric properties.

Property Value Method/Source
Molecular Weight 268.22 daltons Experimental determination
XLogP3 1.2 Computational prediction
Hydrogen Bond Donors 1 Structural analysis
Hydrogen Bond Acceptors 5 Structural analysis
Rotatable Bonds 2 Structural analysis
Topological Polar Surface Area 87.6 Ų Computational calculation
Heavy Atom Count 20 Molecular structure
Complexity Index 451 Computational assessment

Related Isoindoline Derivatives

The family of isoindoline derivatives encompasses a vast array of structurally related compounds that share the fundamental isoindoline core but differ in their substitution patterns and functional group modifications. Among the most closely related compounds to this compound are other pyridine-substituted variants, including 1,3-dioxo-2-pyridin-3-ylisoindoline-5-carboxylic acid and 2-(4-methylpyridin-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid. These positional isomers and methylated analogs provide valuable structure-activity relationship data, demonstrating how subtle structural modifications can significantly impact molecular properties and biological activities.

The broader category of dioxoisoindoline derivatives includes compounds with various aromatic and aliphatic substituents at the 2-position. Research has extensively explored phenyl-substituted variants, such as 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid and 2-(2-ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, which demonstrate the versatility of this structural framework. These compounds serve as important comparison points for understanding how different aromatic systems influence overall molecular behavior and biological activity profiles.

Antibacterial activity studies have revealed significant potential within the isoindoline derivative family, with various substituted isoindolinones showing promising activity against both gram-positive and gram-negative bacteria. Specific examples include compounds with minimum inhibitory concentrations ranging from 0.025 to 25 micrograms per milliliter against common pathogenic organisms such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings highlight the broad therapeutic potential of isoindoline-based compounds beyond their traditional applications.

The synthetic accessibility of related derivatives has been enhanced through the development of novel cyclization methodologies. Recent work has demonstrated the utility of palladium-catalyzed coupling reactions in constructing isoindoline frameworks, while other approaches have utilized hexadehydro-Diels-Alder reactions to access highly functionalized tricyclic systems. These synthetic advancements have enabled the preparation of diverse compound libraries for biological screening and structure-activity relationship studies.

Compound CAS Number Molecular Formula Notable Properties
1,3-dioxo-2-pyridin-3-ylisoindoline-5-carboxylic acid 239807-67-1 C14H8N2O4 Positional isomer with distinct binding profile
2-(4-methylpyridin-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid 328549-49-1 C15H10N2O4 Methylated analog with enhanced lipophilicity
1,3-dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid 328549-52-6 C13H7N3O4 Pyrimidine variant with additional nitrogen
2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 110768-19-9 C15H8FNO4 Fluorinated phenyl derivative

Properties

IUPAC Name

1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-9-5-4-8(14(19)20)7-10(9)13(18)16(12)11-3-1-2-6-15-11/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWAYWWOYHEHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353662
Record name 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186384-46-3
Record name 1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Phthalic anhydride derivatives or phthalimide precursors are commonly used to form the isoindoline-1,3-dione core.
  • 2-Bromopyridine or related pyridin-2-yl halides serve as coupling partners for introducing the pyridin-2-yl group.
  • Carboxylation steps or use of carboxylated phthalic derivatives provide the 5-carboxylic acid functionality.

Typical Synthetic Route

  • Formation of Isoindoline-1,3-dione Core:

    • Starting from phthalic anhydride or its derivatives, the isoindoline-1,3-dione ring is formed by reaction with ammonia or primary amines under controlled conditions.
    • This step yields the phthalimide intermediate, which is the scaffold for further substitution.
  • Pyridin-2-yl Substitution at the 2-Position:

    • A nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) introduces the pyridin-2-yl group at the 2-position of the isoindoline ring.
    • Conditions typically involve mild bases, palladium catalysts, and appropriate ligands to ensure regioselectivity and high yield.
  • Introduction of the Carboxylic Acid Group at the 5-Position:

    • The 5-position carboxyl group can be introduced by starting with a carboxylated phthalic anhydride or by selective oxidation/carboxylation of the corresponding methyl or ester precursor.
    • Hydrolysis of esters under acidic or basic conditions yields the free carboxylic acid.
  • Purification:

    • The final compound is purified by column chromatography or recrystallization.
    • Characterization is performed by NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Experimental Procedure (Adapted from Patent and Literature Data)

Step Reagents & Conditions Description Yield (%)
1 Phthalic anhydride + ammonia, reflux in acetic acid Formation of phthalimide intermediate ~85%
2 Phthalimide + 2-bromopyridine, Pd catalyst, base (e.g., K2CO3), solvent (DMF), 80-100°C Palladium-catalyzed coupling to introduce pyridin-2-yl group 70-90%
3 Esterification or carboxylation at 5-position (if not pre-functionalized) Introduction of carboxyl group via hydrolysis or oxidation 80-95%
4 Purification by column chromatography Isolation of pure this compound -

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for aromatic protons of pyridine and isoindoline rings; carboxylic acid proton typically appears downfield (~12 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 268 consistent with molecular weight.
  • IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and broad O-H stretch for carboxylic acid (~2500-3300 cm⁻¹).

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Core Formation Phthalic anhydride + ammonia → phthalimide Simple, high yield Requires reflux, careful control
Pyridin-2-yl Introduction Pd-catalyzed cross-coupling with 2-bromopyridine High regioselectivity, versatile Catalyst cost, reaction optimization needed
Carboxylation Hydrolysis of ester or direct use of carboxylated phthalic derivatives Efficient, straightforward Position-selective functionalization
Purification Column chromatography or recrystallization High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of derivatives with tailored properties.

Biology

Research indicates that this compound possesses significant biological activities. Studies have shown its potential as an antimicrobial agent, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, it has been explored for its anticancer properties, with preliminary findings suggesting that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

Medicine

The therapeutic potential of this compound is currently under investigation. Its ability to interact with various molecular targets positions it as a candidate for the development of novel therapeutic agents aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique properties make it suitable for use in high-performance materials with specific functional characteristics.

Similar Compounds

  • 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid : This compound shares structural similarities but contains a pyrimidine ring instead of a pyridine ring.
  • 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide : Another related compound with differing functional groups.

Unique Features

The distinct combination of pyridine and isoindoline moieties in this compound provides unique chemical and biological properties that differentiate it from similar compounds.

Antimicrobial Studies

Recent research has demonstrated that this compound exhibits potent antimicrobial activity. In vitro studies indicated significant inhibition against a range of bacterial strains, suggesting its potential application in antibiotic development.

Anticancer Activity

Studies investigating the anticancer properties of this compound have shown promising results. For example, it has been observed to inhibit cell proliferation in human breast and colon cancer cell lines through mechanisms involving apoptosis induction.

Potential Applications in Cosmetics

Due to its unique properties and biological activity, there is interest in exploring the use of this compound in cosmetic formulations. Its potential antimicrobial effects could enhance product safety and efficacy.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid (697257-26-4) Pyridin-2-yl C₁₄H₈N₂O₄ 268.23 Enhanced solubility via pyridine nitrogen; potential kinase inhibitor scaffold
2-Benzyl-1,3-dioxo-5-isoindolinecarboxylic acid (67822-75-7) Benzyl C₁₆H₁₁NO₄ 281.26 Hydrophobic benzyl group; used in peptide mimetics
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (4649-27-8) Phenyl C₁₅H₉NO₄ 267.24 Simpler aryl group; intermediate in organic synthesis
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (41441-42-3) Allyl C₁₂H₉NO₄ 231.20 Reactive allyl group for crosslinking/polymer chemistry
2-(2-Hydroxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid (N/A) 2-Hydroxyethyl C₁₁H₉NO₅ 235.19 Hydrophilic substituent; potential prodrug design
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid (110768-19-9) 4-Fluorophenyl C₁₅H₈FNO₄ 285.23 Electron-withdrawing fluorine; modulates pharmacokinetics

Structural and Electronic Differences

  • Pyridinyl vs. Phenyl/Benzyl : The pyridin-2-yl group introduces a nitrogen atom, enabling hydrogen-bond acceptor properties and increased polarity compared to phenyl or benzyl groups. This may improve aqueous solubility and binding affinity in biological targets (e.g., enzymes or receptors) .
  • Hydroxyethyl vs. Allyl: The hydroxyethyl substituent (C₁₁H₉NO₅) enhances hydrophilicity, making it suitable for water-soluble formulations, whereas the allyl group (C₁₂H₉NO₄) offers reactivity for polymer conjugation .
  • Fluorinated Derivatives: The 4-fluorophenyl analog (C₁₅H₈FNO₄) leverages fluorine’s electronegativity to enhance metabolic stability and membrane permeability, a common strategy in drug design .

Biological Activity

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid (CAS Number: 186384-46-3) is a heterocyclic compound notable for its unique structure, which incorporates both pyridine and isoindoline moieties. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

This compound has the molecular formula C14H8N2O4C_{14}H_{8}N_{2}O_{4}. Its structural characteristics contribute to its reactivity and interaction with biological targets. The compound's synthesis typically involves the condensation of isoindoline derivatives with pyridine carboxylic acids under specific conditions, often utilizing dehydrating agents such as phosphorus oxychloride or thionyl chloride .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting cellular signaling pathways and gene expression. The compound's mechanism involves binding to active sites on enzymes or receptors, leading to inhibition or modulation of their activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxic effects against various tumor types, including breast and lung cancer cells .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

3. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which is particularly useful in the context of cancer metabolism .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that this compound reduced cell viability in breast cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory diseases, the compound was administered in a mouse model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated mice.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acidPhenyl group instead of pyridineModerate anticancer activity
1,3-Dioxo-2-methylisoindoline-5-carboxylic acidMethyl substituentLower anti-inflammatory effects
This compound Pyridine moiety enhances enzyme inhibitionStrong anticancer and anti-inflammatory effects

Q & A

Basic: What are the standard synthetic routes for 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid, and what key intermediates are involved?

Methodological Answer:
The synthesis typically begins with the condensation of phthalic anhydride with a primary amine (e.g., pyridin-2-ylmethylamine) to form the isoindoline core. Subsequent functionalization involves introducing the carboxylic acid group at the 5-position via selective substitution or oxidation. Key intermediates include the 1,3-dioxoisoindoline scaffold and pyridine-substituted derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions, such as over-oxidation or ring-opening .

Advanced: How can reaction conditions be optimized to minimize by-products during alkylation or substitution steps?

Methodological Answer:
By-product formation during alkylation (e.g., using alkyl halides) can be mitigated by:

  • Controlled pH : Alkaline conditions (e.g., NaHCO₃) favor nucleophilic substitution at the carboxylic acid group while reducing esterification side reactions.
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation of sensitive intermediates. Comparative studies with diethyl sulfate and benzyl halides highlight the impact of electrophile steric bulk on selectivity .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and confirms the absence of unreacted intermediates.
  • HPLC-MS : Reversed-phase HPLC with MS detection quantifies purity and detects trace by-products (e.g., hydrolyzed esters).
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and isoindoline dioxo groups (~1770 cm⁻¹) validate structural motifs .

Advanced: How do oxidizing agents affect the yield and selectivity in derivative synthesis?

Methodological Answer:

  • Potassium Permanganate (KMnO₄) : Oxidizes benzylic positions but may over-oxidize pyridine rings. Use in buffered aqueous solutions (pH 7–8) to limit side reactions.
  • Chromium Trioxide (CrO₃) : Selective for alcohol-to-ketone oxidation but requires anhydrous conditions to avoid carboxylic acid degradation.
  • Meta-Chloroperbenzoic Acid (mCPBA) : Mild oxidant for epoxidation of double bonds in fused-ring systems. Comparative kinetic studies are critical for optimizing conditions .

Basic: What substitution reactions are applicable to modify the carboxylic acid group?

Methodological Answer:

  • Esterification : React with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form methyl esters.
  • Amide Formation : Use carbodiimides (e.g., EDC/HOBt) to couple with amines, enabling peptide-like derivatives.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol, though this may destabilize the isoindoline core .

Advanced: How can discrepancies in spectroscopic data for isoindoline derivatives be resolved?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : The isoindoline dioxo group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers.
  • Solvent Effects : Polar solvents (e.g., D₂O) shift carboxylic acid proton signals. Cross-validate with solid-state IR or X-ray crystallography.
  • Impurity Profiling : High-resolution mass spectrometry (HR-MS) identifies trace contaminants (e.g., residual phthalic anhydride) .

Basic: How to design enzyme inhibition assays using this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with accessible active-site carboxylate-binding pockets (e.g., metalloproteases, decarboxylases).
  • Assay Conditions : Use Tris-HCl buffer (pH 7.4) with 1–10 µM compound concentrations. Monitor inhibition via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs).
  • Control Experiments : Include succinic acid or phthalic acid analogs to distinguish isoindoline-specific effects .

Advanced: What computational methods predict reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model electrophilic susceptibility at the isoindoline dioxo group.
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify nucleophilic attack hotspots (e.g., water-mediated hydrolysis).
  • Docking Studies : Predict binding affinities to biological targets (e.g., cytochrome P450) using AutoDock Vina .

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